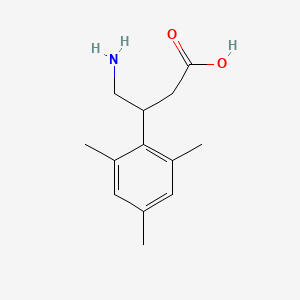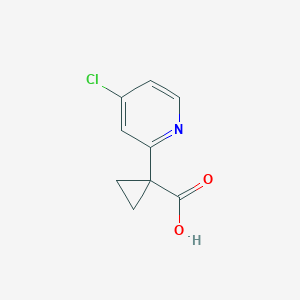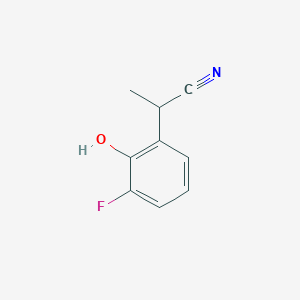
1-Methyl-2-(trifluoromethyl)-6-chloro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This specific compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 1st position, and a trifluoromethyl group at the 2nd position of the benzodiazole ring
Métodos De Preparación
The synthesis of 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and trifluoromethylating agents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Industrial Production: Industrial production methods may involve large-scale batch or continuous flow processes to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted benzodiazoles.
Aplicaciones Científicas De Investigación
6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, depending on its specific interactions and the context of its use.
Comparación Con Compuestos Similares
6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
6-chloro-1-methyl-2-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid: This compound shares a similar trifluoromethyl group but differs in its overall structure and properties.
1-methyl-2-(trifluoromethyl)-6-chloro-1H-benzimidazole: Another related compound with a benzimidazole ring instead of a benzodiazole ring.
Uniqueness: The unique combination of chlorine, methyl, and trifluoromethyl groups in 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole imparts distinct chemical and physical properties, making it valuable for specific applications.
This detailed article provides a comprehensive overview of 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H6ClF3N2 |
|---|---|
Peso molecular |
234.60 g/mol |
Nombre IUPAC |
6-chloro-1-methyl-2-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C9H6ClF3N2/c1-15-7-4-5(10)2-3-6(7)14-8(15)9(11,12)13/h2-4H,1H3 |
Clave InChI |
ZJGUMZXUUHJRMH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)Cl)N=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13546080.png)
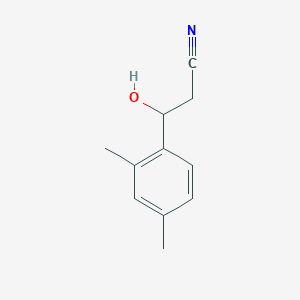
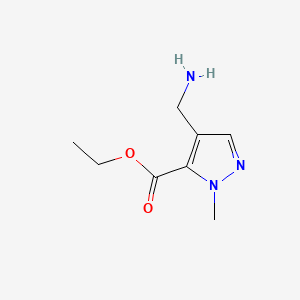
![4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13546106.png)
![3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid](/img/structure/B13546111.png)
![3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid](/img/structure/B13546118.png)


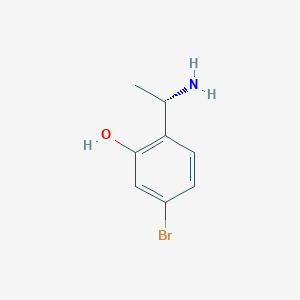
![3-[(2-Hydroxyethyl)(methyl)amino]benzoicacid](/img/structure/B13546147.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B13546151.png)
